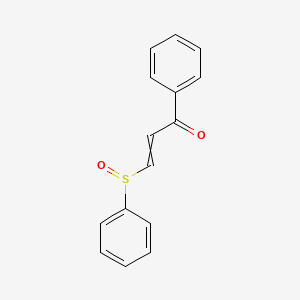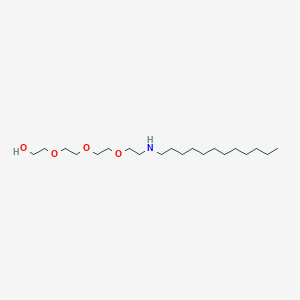![molecular formula C24H21NO3 B14472560 Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- CAS No. 65779-73-9](/img/structure/B14472560.png)
Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- is a complex organic compound that features a benzoic acid moiety linked to a fluorenyl group through an aminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- typically involves multiple steps. One common method includes the following steps:
Formation of the Fluorenyl Acetyl Intermediate: The fluorenyl group is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Aminoethylation: The acetylated fluorenyl compound is then reacted with ethylenediamine to introduce the aminoethyl chain.
Coupling with Benzoic Acid: Finally, the aminoethylated fluorenyl compound is coupled with benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, altering their activity and leading to various biological effects.
Fluorescent Probes: The fluorenyl group can absorb and emit light, making it useful in imaging applications.
Therapeutic Agents: It may inhibit specific molecular pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-fluoro-, ethyl ester
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- is unique due to the presence of the fluorenyl group, which imparts distinct fluorescent properties and potential biological activities. This makes it particularly valuable in applications requiring fluorescence or specific biological interactions.
Properties
CAS No. |
65779-73-9 |
|---|---|
Molecular Formula |
C24H21NO3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[2-[[2-(9H-fluoren-9-yl)acetyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C24H21NO3/c26-23(25-14-13-16-9-11-17(12-10-16)24(27)28)15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,26)(H,27,28) |
InChI Key |
KOHFRDBTQYPWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)NCCC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


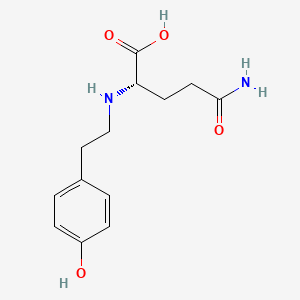

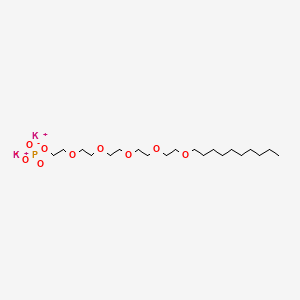
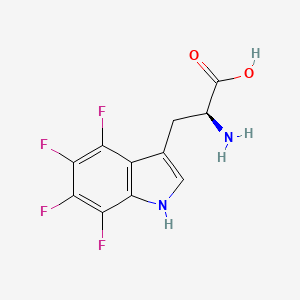
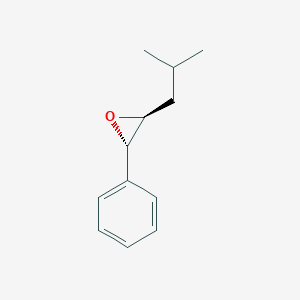
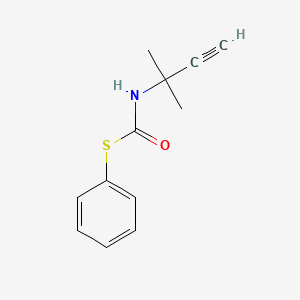
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

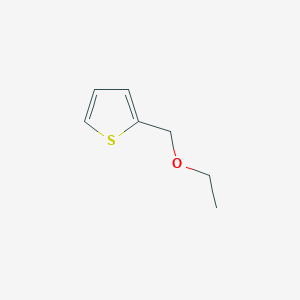

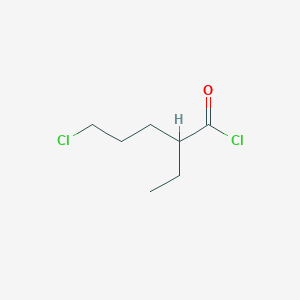
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
